2-methyl-3-(4-nitrophenyl)propanoic acid
Description
2-Methyl-3-(4-nitrophenyl)propanoic acid is a nitroaromatic propanoic acid derivative with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . Its structure features a methyl group at the β-carbon and a 4-nitrophenyl substituent at the γ-carbon of the propanoic acid backbone (Figure 1). This compound is often studied as a synthetic intermediate or a structural analog of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen or diclofenac .
Properties
CAS No. |
66735-03-3 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-nitrophenyl)propanoic acid typically involves the nitration of 2-methyl-3-phenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Esterification: Alcohols with sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 2-methyl-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-methyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound and its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitrophenyl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The following compounds share the propanoic acid backbone but differ in substituents, leading to distinct physicochemical and biological properties:
(a) Ketoprofen
- Structure : α-Methyl-3-benzoylphenylacetic acid.
- Molecular Weight : 254.285 g/mol.
- Key Differences : Replaces the 4-nitrophenyl group with a benzoylphenyl moiety.
- Properties: Higher water solubility (51 mg/L at 25°C) compared to 2-methyl-3-(4-nitrophenyl)propanoic acid due to the polar ketone group .
(b) (R)-2-Acetamido-3-(4-Nitrophenyl)Propanoic Acid
- Structure : Acetamido group at the α-carbon.
- Molecular Weight: Not explicitly provided, but estimated to be ~265 g/mol.
(c) (2R)-2-Hydroxy-3-(4-Nitrophenyl)Propanoic Acid
- Structure : Hydroxyl group at the α-carbon.
- Molecular Weight : ~225 g/mol (estimated).
- Key Differences : The hydroxyl group increases polarity and acidity (pKa ~3.0–4.0), contrasting with the methyl group in the target compound, which reduces solubility .
(d) 2-(2-Chloro-4-Nitrophenoxy)-2-Methylpropanoic Acid
- Structure: Chlorine and nitro groups on the phenoxy ring.
- Molecular Weight : 260 g/mol.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L, 25°C) | Key Functional Groups |
|---|---|---|---|
| This compound | 190.24 | Not reported | -NO₂, -CH₃, -COOH |
| Ketoprofen | 254.285 | 51 | -COC₆H₅, -CH₃, -COOH |
| (R)-2-Acetamido derivative | ~265 | Not reported | -NHCOCH₃, -NO₂, -COOH |
| (2R)-2-Hydroxy derivative | ~225 | Not reported | -OH, -NO₂, -COOH |
| 2-(2-Chloro-4-nitrophenoxy) acid | 260 | Not reported | -Cl, -NO₂, -O-, -COOH |
Key Observations :
- Solubility : The nitro group generally reduces water solubility due to its hydrophobic nature. However, polar substituents like hydroxyl or acetamido groups can counteract this effect .
- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but electron-withdrawing nitro groups further lower the pKa, enhancing ionization in physiological environments .
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